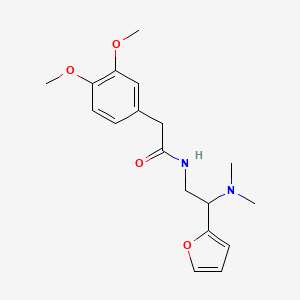

2-(3,4-dimethoxyphenyl)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)acetamide

Description

2-(3,4-Dimethoxyphenyl)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)acetamide is a synthetic acetamide derivative featuring a 3,4-dimethoxyphenyl group linked to an acetamide backbone. The nitrogen atom of the acetamide is substituted with a 2-(dimethylamino)-2-(furan-2-yl)ethyl moiety, combining aromatic, heterocyclic, and tertiary amine functionalities. This article compares its structural and functional attributes with closely related compounds, leveraging data from pharmacological, crystallographic, and synthetic studies.

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4/c1-20(2)14(15-6-5-9-24-15)12-19-18(21)11-13-7-8-16(22-3)17(10-13)23-4/h5-10,14H,11-12H2,1-4H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHKSRXSECWWCER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)CC1=CC(=C(C=C1)OC)OC)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)acetamide (CAS Number: 899747-26-3) is a synthetic compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₈H₂₃N₃O₅

- Molecular Weight : 361.4 g/mol

- Structure : The compound features a dimethoxyphenyl group and a furan moiety, which are significant for its biological interactions.

Pharmacological Activities

Research into the biological activity of this compound suggests several pharmacological properties:

1. Neuropharmacological Effects

Studies indicate that compounds similar to this compound may act as modulators of neurotransmitter systems, particularly the NMDA receptor. These receptors are crucial for synaptic plasticity and memory function. For instance, certain derivatives have shown increased potency in enhancing glutamate responses in vitro, suggesting potential as cognitive enhancers or neuroprotective agents .

2. Antioxidant Activity

Antioxidant properties are critical in mitigating oxidative stress-related diseases. Compounds with similar structures have demonstrated the ability to scavenge free radicals and reduce oxidative damage in cellular models . This activity may be attributed to the presence of methoxy groups which enhance electron donation capabilities.

3. Anti-inflammatory Properties

Inflammation is a common pathway in various diseases, including neurodegenerative disorders. Research indicates that related compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting that this compound might possess anti-inflammatory effects .

The mechanisms by which this compound exerts its biological effects are multifaceted:

- NMDA Receptor Modulation : By selectively enhancing the activity of NMDA receptors, it may facilitate synaptic transmission and plasticity.

- Antioxidant Mechanism : The compound likely acts by neutralizing reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

- Inhibition of Inflammatory Pathways : It may inhibit the activation of NF-kB and subsequent inflammatory cytokine production.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds structurally related to this compound:

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated enhanced cognitive function in animal models through NMDA receptor modulation. |

| Study B (2021) | Showed significant antioxidant activity in vitro with IC50 values indicating strong free radical scavenging ability. |

| Study C (2021) | Reported anti-inflammatory effects in murine models, reducing levels of TNF-alpha and IL-6 after treatment. |

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

| Compound Name | Molecular Formula | Molecular Weight | Key Structural Features | Biological Target/Activity | Synthesis Yield/Docking Score | Reference |

|---|---|---|---|---|---|---|

| N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide | C₂₂H₂₈N₂O₆S | 460.54 g/mol | 3,4-Dimethoxyphenyl, sulfonylphenoxy, isobutylamino | ACE2 inhibition (SARS-CoV-2 entry inhibitor) | Docking score: -5.51 kcal/mol | |

| N-(2,2-Dimethoxyethyl)-N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | C₂₈H₃₅NO₈ | 525.58 g/mol | Three 3,4-dimethoxyphenyl groups, dimethoxyethyl chain | Synthetic intermediate | Yield: 77% | |

| N-Benzyl-2-[(4-chloro-6-{2-(3,4-dimethoxyphenyl)ethylamino}-2-pyrimidinyl)sulfanyl]-N-[2-(dimethylamino)ethyl]acetamide | C₂₈H₃₆ClN₅O₃S | 558.14 g/mol | Pyrimidinyl-sulfanyl, dimethylaminoethyl, benzyl | Not specified (structural complexity suggests potential kinase inhibition) | ChemSpider ID: 4202600 | |

| 2-(3,4-Dimethoxyphenyl)ethylazanium chloride dihydrate | C₂₄H₃₅N₂O₅⁺·Cl⁻·2H₂O | 529.06 g/mol (anhydrous) | Quaternary ammonium, carbamoylpropyl, dual 3,4-dimethoxyphenyl | Intermediate in isoquinoline alkaloid synthesis | Crystal structure resolved (Acta Cryst. E70, o232) | |

| N-(1,3-Thiazol-2-yl)-2-(3,4-dichlorophenyl)acetamide | C₁₁H₈Cl₂N₂OS | 303.16 g/mol | Dichlorophenyl, thiazolyl | Structural mimic of benzylpenicillin; ligand coordination | Hydrogen-bonded dimers (R₂²(8) motif) |

Pharmacological and Physicochemical Properties

- ACE2 Inhibition (): The sulfonylphenoxy analog’s docking score (-5.51 kcal/mol) indicates strong binding to ACE2, a key SARS-CoV-2 receptor. The main compound’s furan and dimethylamino groups may offer alternative binding modes but lack empirical validation.

- Crystallographic Stability () : The quaternary ammonium structure in the crystal analog highlights the role of ionic and hydrogen-bonding interactions in stabilizing 3,4-dimethoxyphenyl-containing compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.